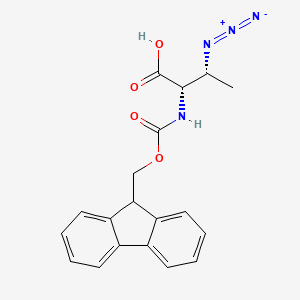![molecular formula C13H14F3NO4 B3040078 Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate CAS No. 153704-26-8](/img/structure/B3040078.png)
Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate
説明
Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate is a chemical compound with the molecular formula C13H14F3NO4 . It is a derivative of malonic acid, where two of the hydrogen atoms are replaced by ethyl groups, and the third hydrogen atom is replaced by a 5-(trifluoromethyl)pyridin-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a trifluoromethyl group at the 5-position and a malonate group at the 2-position . The malonate group is further substituted with two ethyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not explicitly mentioned in the search results . For accurate information, it would be best to refer to a trusted chemical database or a Material Safety Data Sheet (MSDS).作用機序
The mechanism of action of TFMPM is not well understood. However, it is believed to inhibit the activity of certain enzymes such as kinases, which are involved in various cellular processes. TFMPM has also been shown to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death.
Biochemical and Physiological Effects
TFMPM has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as kinases, which are involved in various cellular processes. TFMPM has also been shown to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. Additionally, TFMPM has been shown to possess antibacterial and antifungal properties.
実験室実験の利点と制限
The advantages of using TFMPM in lab experiments include its high purity, stability, and ease of synthesis. TFMPM is also relatively inexpensive compared to other building blocks used in drug discovery and development. However, one limitation of using TFMPM is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the use of TFMPM in drug discovery and development. One potential application is in the development of kinase inhibitors for the treatment of cancer and other diseases. TFMPM can also be used as a building block for the synthesis of antiviral agents and antibacterial agents. Additionally, TFMPM can be further modified to improve its solubility and bioavailability, which can enhance its potential as a drug candidate.
Conclusion
In conclusion, TFMPM is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is widely used as a building block for the synthesis of various biologically active molecules and has been shown to possess antibacterial and antifungal properties. TFMPM has several advantages and limitations for lab experiments and has several potential future directions for its use in drug discovery and development.
科学的研究の応用
TFMPM has been extensively studied for its potential applications in drug discovery and development. It is widely used as a building block for the synthesis of various biologically active molecules such as kinase inhibitors, antitumor agents, and antiviral agents. TFMPM has also been shown to possess antibacterial and antifungal properties.
特性
IUPAC Name |
diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4/c1-3-20-11(18)10(12(19)21-4-2)9-6-5-8(7-17-9)13(14,15)16/h5-7,10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTLPLGHHHQXTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(C=C1)C(F)(F)F)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B3039995.png)
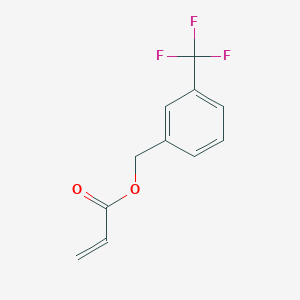
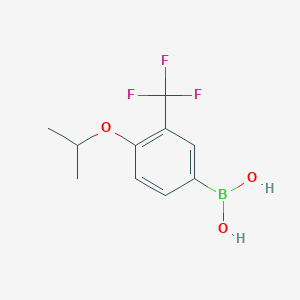

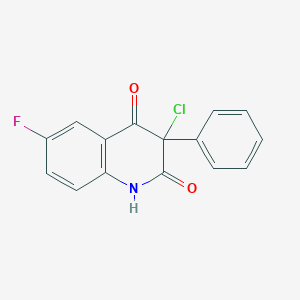
![[6-(Diethoxy-phosphorylamino)-hexyl]-phosphoramidic acid diethyl ester](/img/structure/B3040003.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid](/img/structure/B3040004.png)


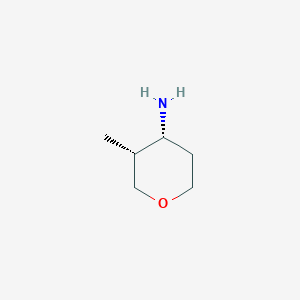
![methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate](/img/structure/B3040010.png)
![2-Bromo-1-[3-fluoro-4-(methylsulfonyl)phenyl]ethanone](/img/structure/B3040011.png)

